Decahydro-2-methoxynaphthalene

Catalog No.
S14354304
CAS No.
55473-38-6
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydro-2-methoxynaphthalene

CAS Number

55473-38-6

Product Name

Decahydro-2-methoxynaphthalene

IUPAC Name

2-methoxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h9-11H,2-8H2,1H3

InChI Key

VAZPVBLNVHSTHM-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2CCCCC2C1

Decahydro-2-methoxynaphthalene, also known as 2-methyldecalin or decahydronaphthalene, is a bicyclic organic compound with the molecular formula C11H20C_{11}H_{20}. It features a naphthalene structure that has undergone hydrogenation, resulting in a saturated compound. This compound is characterized by its unique structure, which includes a methoxy group (-OCH₃) attached to the second carbon of the naphthalene ring. The presence of this methoxy group alters the physical and chemical properties of the compound, making it distinct in various applications.

Due to its functional groups. The primary reactions include:

  • Electrophilic Substitution: The methoxy group can activate the aromatic system towards electrophilic substitution reactions.
  • Hydrogenation: As a saturated derivative of naphthalene, it can undergo further hydrogenation under specific conditions.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the conditions applied.

For example, when treated with strong oxidizing agents, decahydro-2-methoxynaphthalene can yield products such as 2-naphthol and other derivatives .

Decahydro-2-methoxynaphthalene can be synthesized through several methods:

  • Hydrogenation of Naphthalene: Naphthalene can be hydrogenated in the presence of a catalyst (such as palladium or platinum) under high pressure to yield decahydronaphthalene. Subsequent methylation using methyl iodide or dimethyl sulfate can introduce the methoxy group.
  • Direct Methylation: The reaction of 2-naphthol with dimethyl sulfate in the presence of a strong acid (such as sulfuric acid) can directly produce 2-methoxynaphthalene, which can then be reduced to obtain decahydro derivatives .
  • Alkylation Reactions: Utilizing alkylating agents on naphthalenes or their derivatives can also yield methoxy-substituted products.

Decahydro-2-methoxynaphthalene finds applications across various fields:

  • Solvent: Its non-polar nature makes it suitable for use as a solvent in organic synthesis and extraction processes.
  • Fragrance Industry: It is used as an ingredient in perfumes and fragrances due to its pleasant odor profile.
  • Chemical Intermediate: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Interaction studies involving decahydro-2-methoxynaphthalene focus primarily on its behavior with biological systems and other chemical substances. Research indicates that it may interact with various enzymes and receptors, although specific interaction profiles remain underexplored. Studies on related compounds suggest potential interactions with cytochrome P450 enzymes, affecting metabolic pathways .

Several compounds share structural similarities with decahydro-2-methoxynaphthalene. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-MethylnaphthaleneMonomethylated NaphthaleneLess saturated; exhibits distinct aromatic properties
2-MethoxynaphthaleneMethoxy-substituted NaphthaleneSoluble in organic solvents; used as a stabilizer
DecalinSaturated bicyclic hydrocarbonLacks functional groups; simpler structure
1,4-DimethylnaphthaleneDimethylated NaphthaleneExhibits different reactivity due to additional methyl groups

Decahydro-2-methoxynaphthalene is unique due to its saturation and methoxy substitution, which influence its reactivity and applications compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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